Aristomanoside

Description

Significance of Natural Products in Scientific Discovery and Drug Lead Identification

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and scientific exploration. itmedicalteam.pl These molecules, often referred to as secondary metabolites, possess an immense structural and chemical diversity that is largely unmatched by synthetic chemistry. scirp.orgscielo.br This diversity provides a vast reservoir of novel chemical scaffolds for investigation. scirp.org Approximately 40% of the chemical frameworks found in natural products are not present in current medicinal chemistry, highlighting their complementary role to synthetic molecules. scirp.org

The historical success of natural products in medicine is significant, with a substantial portion of best-selling drugs originating from natural sources or their derivatives. scirp.org It is estimated that around one-third of the top-selling drugs are natural products or their derivatives, and for certain therapeutic areas like antimicrobials and anticancer agents, this figure is even higher. scielo.br Natural products are not only used directly as therapeutic agents but also serve as crucial lead compounds for further optimization and as prototypes for the design of new drugs. scirp.orgscielo.br Their inherent bioactivity, developed through evolutionary processes, makes them particularly valuable starting points in the drug discovery process. itmedicalteam.pl The integration of traditional knowledge with modern scientific techniques continues to unlock the potential of these compounds, ensuring their ongoing importance in the development of new medicines. nih.gov

Overview of the Aristolochia Genus as a Source of Diverse Secondary Metabolites

The genus Aristolochia, belonging to the Aristolochiaceae family, is a large and significant group of plants, encompassing approximately 550 species distributed across tropical and temperate regions. nih.gov For centuries, various species of Aristolochia have been utilized in traditional medicine systems, particularly in Asia, to treat a wide range of ailments. taylorfrancis.commdpi.com

This genus is renowned for its production of a rich array of secondary metabolites. nih.gov The most well-known of these are the aristolochic acids, which are considered chemotaxonomic markers for the genus. researchgate.net However, the chemical diversity of Aristolochia extends far beyond this single class of compounds. Species within this genus are known to produce a wide variety of other secondary metabolites, including:

Alkaloids: A diverse group of nitrogen-containing compounds. researchgate.net

Flavonoids: A class of polyphenolic compounds. researchgate.net

Terpenoids: Including monoterpenes, diterpenes, and triterpenes. nih.gov

Lignans: A major class of phytoestrogens. researchgate.net

Benzenoids and Phenolic Derivatives: A broad category of aromatic compounds. taylorfrancis.comresearchgate.net

This chemical richness has made the Aristolochia genus a subject of significant scientific interest, with numerous studies focusing on the isolation and characterization of its constituents. nih.gov The plants are often described as "natural factories" due to their ability to synthesize this wide range of phytochemicals. mdpi.com

Contextualization of Aristomanoside within Natural Product Research

This compound is a naturally occurring chemical compound that has been isolated from the stems of Aristolochia manshuriensis. epdf.pubdevice.reportresearchgate.net Its discovery is a direct result of phytochemical investigations into this plant species, a common practice in natural product research aimed at identifying novel bioactive molecules. acs.orgnih.gov

The study of compounds like this compound is fundamental to the field. Research into this compound has involved its isolation, structural elucidation using spectroscopic methods, and preliminary biological screening. acs.orgnih.gov Specifically, this compound has been evaluated for its potential anti-HIV and cytotoxic activities. epdf.pubdevice.report Although initial in vitro tests showed it to be inactive in these areas, such screenings are a critical first step in determining the potential therapeutic value of a newly discovered natural product. epdf.pubdevice.report The isolation of this compound alongside other compounds from A. manshuriensis contributes to the broader understanding of the chemical profile of this particular species and the Aristolochia genus as a whole. researchgate.netnih.govmdpi.com

Detailed Research Findings on this compound

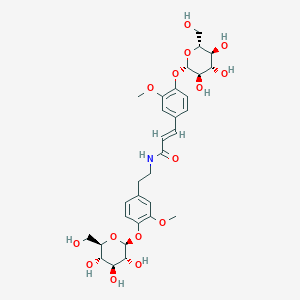

This compound is classified as an amide and a glucoside. researchgate.netnih.gov It is more specifically described as a 4'',4'''-diglucopyranoside of N-feruloyl-3''-methoxytyramine. rsc.org

Chemical and Physical Properties

The chemical and physical properties of this compound have been documented through its isolation and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C31H41NO15 | epdf.pubrsc.orgknapsackfamily.com |

| Molecular Weight | 667.67 g/mol | epdf.pubdevice.report |

| Appearance | Yellow amorphous powder | epdf.pubdevice.report |

| Melting Point | 195-197 ºC | epdf.pubdevice.report |

| CAS Registry Number | 578715-13-6 | knapsackfamily.com |

Isolation and Structural Elucidation

This compound was isolated from the stems of Aristolochia manshuriensis. epdf.pubdevice.reportresearchgate.net The isolation process involved extracting the plant material with methanol, followed by partitioning with chloroform (B151607). acs.org The resulting fractions were then subjected to repeated chromatographic techniques to purify the compound. acs.org Its structure was established through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectral studies. acs.orgnih.govresearchgate.net

Source and Yield

The primary documented source of this compound is Aristolochia manshuriensis, specifically from the stems. epdf.pubresearchgate.net The yield of this compound from the stem of this plant has been reported to be approximately 0.00061%. epdf.pubdevice.report

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H41NO15 |

|---|---|

Molecular Weight |

667.7 g/mol |

IUPAC Name |

(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-N-[2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethyl]prop-2-enamide |

InChI |

InChI=1S/C31H41NO15/c1-42-19-11-15(3-6-17(19)44-30-28(40)26(38)24(36)21(13-33)46-30)5-8-23(35)32-10-9-16-4-7-18(20(12-16)43-2)45-31-29(41)27(39)25(37)22(14-34)47-31/h3-8,11-12,21-22,24-31,33-34,36-41H,9-10,13-14H2,1-2H3,(H,32,35)/b8-5+/t21-,22-,24-,25-,26+,27+,28-,29-,30-,31-/m1/s1 |

InChI Key |

OLETUPJEQJHKIN-XYMOGAPJSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)OC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

4,4'-diglucopyranoside N-feruloyl-3-methoxytyramine aristomanoside |

Origin of Product |

United States |

Discovery, Isolation, and Characterization of Aristomanoside

Botanical Origin and Species Association

The identification of aristomanoside has been closely associated with the Aristolochia genus, a large group of flowering plants. More recently, its presence has also been detected in a different plant family, broadening its known botanical distribution.

Aristolochia manshuriensis, a species of flowering plant in the family Aristolochiaceae, is a well-documented source of this compound. researchgate.netacs.orgnih.gov Research has consistently isolated this compound from the stems of this plant. acs.orgnih.gov In one study, this compound was one of 28 compounds, including three new constituents, isolated from an extract of the stems of Aristolochia manshuriensis. acs.orgnih.govacs.org Further investigations have also identified this compound among the constituents isolated from the stem bark of this species. researchgate.netmdpi.com

While initially identified in the Aristolochia genus, the presence of this compound has been detected in other plant families. Notably, it has been identified for the first time in the Amaranthaceae family through the analysis of Caroxylon volkensii. nih.gov This discovery was made using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS), a powerful analytical technique for identifying compounds in complex mixtures. nih.gov The Amaranthaceae family is a large and diverse family of flowering plants, commonly known as the amaranth (B1665344) family. wikipedia.orgefloras.org

Aristolochia manshuriensis as a Primary Source

Extraction and Purification Methodologies

The isolation of this compound from its botanical sources involves a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques to achieve purification.

Solvent extraction is a fundamental step in isolating natural products like this compound. organomation.comwikipedia.orgvinanhatrang.com This process relies on the principle of dissolving the target compound in a suitable solvent to separate it from the solid plant material. vinanhatrang.com In the case of isolating this compound from Aristolochia manshuriensis, the dried and powdered stems were extracted with methanol. acs.org The choice of solvent is crucial, as different solvents have varying efficiencies for extracting different types of compounds. mdpi.com The resulting crude extract is then concentrated to prepare it for further purification. acs.org

Following solvent extraction, chromatographic methods are employed to separate this compound from the complex mixture of other compounds present in the crude extract. neu.edu.traesj.net Column chromatography is a common technique used for this purpose. acs.org In the isolation of this compound, the concentrated extract was subjected to column chromatography on silica (B1680970) gel. acs.org This involves passing the mixture through a column packed with a stationary phase (silica gel), and different components are separated based on their varying affinities for the stationary and mobile phases. neu.edu.tr

A gradient of solvents, such as a mixture of chloroform (B151607) and methanol, is often used as the mobile phase to elute the compounds from the column. acs.org Further purification can be achieved using preparative thin-layer chromatography (TLC), which separates compounds on a thin layer of adsorbent material. acs.org These chromatographic techniques are essential for obtaining pure this compound for structural elucidation and further study. researchgate.netnih.govdiva-portal.org

Data Tables

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Plant Part | Reference |

| Aristolochiaceae | Aristolochia | manshuriensis | Stem, Stem Bark | acs.orgnih.govresearchgate.net |

| Amaranthaceae | Caroxylon | volkensii | - | nih.gov |

Structural Elucidation of Aristomanoside

Spectroscopic Analysis Techniques

The primary approach to elucidating the structure of aristomanoside involved a combination of powerful spectroscopic techniques. Each method provides unique and complementary pieces of information, which, when integrated, reveal the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy was the most critical tool in the structural determination of this compound. researchgate.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, count, and connectivity of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provided the initial inventory of atoms.

¹H NMR reveals the number of different types of protons, their relative abundance, their electronic environment, and how they are coupled to neighboring protons.

¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule, giving a direct insight into the carbon skeleton.

Two-dimensional (2D) NMR experiments were essential for establishing the connectivity between these atoms. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to assemble the molecular puzzle. researchgate.netresearchgate.net

COSY identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates each proton signal with the carbon atom to which it is directly attached.

While the specific published spectral data is consolidated within the discovery report, the expected NMR signals for the constituent parts of this compound can be summarized as follows:

| Structural Moiety | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Feruloyl Group | Signals for aromatic protons, a vinyl group (trans-double bond), and a methoxy (B1213986) group. | Signals for aromatic carbons, alkene carbons, a carboxyl/amide carbonyl carbon, and a methoxy carbon. |

| Methoxytyramine (B1233829) Group | Signals for aromatic protons, two methylene (B1212753) groups (-CH₂-CH₂-), an amine proton, and a methoxy group. | Signals for aromatic carbons, two methylene carbons, and a methoxy carbon. |

| Two Glucose Units | Two distinct anomeric proton signals (typically doublets), along with a complex region of overlapping signals for the other sugar protons. | Two anomeric carbon signals and signals for the other sugar carbons, typically in the 60-80 ppm range, with primary alcohol carbons (~60 ppm). |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a single, unambiguous molecular formula. For this compound, HRMS analysis established the molecular formula as C₃₁H₄₁NO₁₅. rsc.org This formula corresponds to a specific neutral mass, which is then compared to the experimentally measured value to confirm the elemental composition.

| Data Type | Value | Significance |

| Molecular Formula | C₃₁H₄₁NO₁₅ | Defines the exact number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. |

| Calculated Mass [M-H]⁻ | 667.24762 | The theoretical mass of the molecule after losing a proton, based on the molecular formula. |

| Experimental Mass [M-H]⁻ | 667.2471179 | The actual mass measured by the HRMS instrument, showing very low error compared to the calculated value. rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. uobabylon.edu.iqtechnologynetworks.com This absorption corresponds to the promotion of electrons from lower to higher energy orbitals and is characteristic of molecules containing π-systems, such as aromatic rings and double bonds (chromophores). msu.edulibretexts.org The structure of this compound contains a feruloyl moiety, which is a significant chromophore. The UV-Vis spectrum would therefore be expected to show characteristic absorption maxima (λ_max) for this conjugated system, providing evidence for its presence in the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. mvpsvktcollege.ac.insavemyexams.com This technique is highly effective for identifying the functional groups present in a molecule, as each group has a characteristic absorption range. oregonstate.edu For this compound, IR spectroscopy would confirm the presence of key functional groups essential to its structure.

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

| Hydroxyl (O-H) | 3500-3200 (broad) | O-H stretching (from glucose units and phenol) |

| Amine/Amide (N-H) | 3500-3100 (medium) | N-H stretching |

| Alkane (C-H) | 3000-2850 (strong) | C-H stretching |

| Alkene/Aromatic (C-H) | 3150-3000 (medium) | =C-H stretching |

| Amide Carbonyl (C=O) | 1670-1640 (strong) | C=O stretching |

| Alkene (C=C) | 1680-1600 (medium) | C=C stretching |

| Aromatic Ring (C=C) | 1600 and 1475 (medium) | C=C ring stretching |

| Ether/Alcohol (C-O) | 1300-1000 (strong) | C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Structural Connectivity and Stereochemical Assignment

While 1D NMR, HRMS, UV-Vis, and IR provide lists of atoms and functional groups, 2D NMR experiments are paramount for assembling the final structure. For this compound, HMBC data would have been used to link the N-feruloyl group to the methoxytyramine unit and to identify the specific attachment points of the two glucose units. For instance, a correlation between a glucose anomeric proton (H-1') and a carbon in the aglycone (the non-sugar part) would definitively place that sugar unit.

Furthermore, the stereochemistry, particularly of the glycosidic linkages, is determined by NMR. The coupling constant (J-value) of the anomeric proton can distinguish between α and β linkages. Additionally, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space, would be used to confirm the relative configuration of the sugar units and their orientation with respect to the aglycone.

Confirmation by Comparison with Related Compounds

A final, crucial step in structural elucidation is the comparison of spectral data with that of known, related compounds. The ¹H and ¹³C NMR data for the aglycone portion of this compound would be carefully compared with the data for known compounds like N-trans-feruloyltyramine (also known as moupinamide) and N-trans-feruloylmethoxytyramine. rsc.orgresearchgate.net Similarly, the signals for the sugar portions would be compared against standard values for α- or β-D-glucopyranose. A close match in chemical shifts and coupling patterns provides strong confirmatory evidence for the proposed structure.

Biosynthetic Pathways and Chemical Relationships

Proposed Biosynthetic Route from Precursors

The biosynthesis of the core structure of Aristomanoside, an N-cinnamoylphenethylamine, is believed to start from the aromatic amino acids phenylalanine and tyrosine, which are products of the shikimate pathway nsf.govnih.govmdpi.comtandfonline.com. The proposed pathway involves several key steps:

Formation of Cinnamic Acid and Tyramine (B21549): Phenylalanine is converted to cinnamic acid through the action of the enzyme phenylalanine ammonia-lyase nih.govmdpi.com. Separately, tyrosine undergoes decarboxylation, catalyzed by tyrosine decarboxylase, to produce tyramine nsf.govnih.govmdpi.com.

Activation of Cinnamic Acid: Cinnamic acid is then activated by a CoA ligase to form cinnamoyl-CoA nsf.govnih.govmdpi.com.

Conjugation: The final step in forming the aglycone backbone is the conjugation of cinnamoyl-CoA and tyramine. This reaction is catalyzed by the enzyme tyramine N-(hydroxycinnamoyl) transferase (THT) nsf.govnih.govmdpi.com. It is important to note that THT is not highly specific and can catalyze the conjugation of tyramine with other activated cinnamic acid derivatives, leading to a variety of N-cinnamoylphenethylamines nih.govmdpi.com.

In the specific case of this compound, the aglycone is N-feruloyl-3-methoxytyramine. The biosynthesis of this precursor would follow the general pathway described above, with ferulic acid (a derivative of cinnamic acid) and 3-methoxytyramine (a derivative of tyramine) as the building blocks. Ferulic acid itself is synthesized through a series of hydroxylations and methylations of cinnamic acid. Similarly, 3-methoxytyramine can be derived from tyramine.

Enzyme Systems and Metabolic Pathways Involved in Glycosylation

Glycosylation, the process of attaching a sugar moiety to a molecule, is a crucial step in the biosynthesis of this compound and many other plant secondary metabolites. frontiersin.orgnih.govnih.gov This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs) nih.govnih.govmdpi.com.

These enzymes transfer a sugar residue, typically from a UDP-sugar donor like UDP-glucose, to an acceptor molecule, in this case, the N-feruloyl-3-methoxytyramine aglycone frontiersin.orgmdpi.com. Glycosylation can significantly alter the properties of the aglycone, affecting its solubility, stability, and biological activity frontiersin.orgnih.govnih.govmdpi.com. The specific UGTs involved in the glycosylation of N-feruloyl-3-methoxytyramine to form this compound have not yet been definitively identified. However, the presence of a glucose and a rhamnose unit in this compound suggests the involvement of at least two different glycosyltransferases or a single enzyme with broad substrate specificity.

Co-occurrence and Structural Analogs within Natural Sources

This compound is not an isolated compound within its natural source, Aristolochia manshuriensis. It co-exists with a variety of structurally related molecules, providing insights into the metabolic network of the plant.

Aristolochia manshuriensis has been found to contain several other N-cinnamoylphenethylamine derivatives alongside this compound acs.orgresearchgate.net. These include:

N-p-coumaroyltyramine acs.orgmdpi.com

N-trans-feruloyltyramine acs.org

N-trans-feruloylmethoxytyramine acs.org

The presence of these compounds supports the proposed biosynthetic pathway, as they represent variations in the cinnamic acid and tyramine-derived moieties. For example, N-p-coumaroyltyramine is formed from p-coumaric acid and tyramine, while N-trans-feruloyltyramine is formed from ferulic acid and tyramine. These compounds are widespread in the plant kingdom and have been isolated from various other species. nih.govresearchgate.net

The aglycone of this compound is N-feruloyl-3-methoxytyramine epdf.pubdevice.report. This compound itself has been isolated from various plant sources and is known to possess biological activities ontosight.ainih.gov. The identification of the aglycone is a critical step in understanding the structure and biosynthesis of the glycoside.

Besides the N-cinnamoylphenethylamines, Aristolochia manshuriensis also produces a diverse array of other chemical constituents, including aristolochic acids, aristolactams, and terpenoids. researchgate.netontosight.airesearchgate.net The co-occurrence of these different classes of compounds highlights the complex and varied secondary metabolism of this plant genus.

Biological Activity Investigations and Mechanistic Studies of Aristomanoside

In vitro Antiviral Activity Studies

Aristomanoside, a compound isolated from the stem bark of Aristolochia manshuriensis, has been identified in several studies as a substance of interest for its potential anti-HIV activity. device.reportmdpi.comevitachem.comnih.gov Along with other constituents from the same plant, such as demethylaristofolin E, aristofolin, and denitroaristolochic acid, it was selected for screening programs aimed at discovering novel antiviral agents. device.reportmdpi.comevitachem.com The inclusion of this compound in these research endeavors highlights its initial consideration as a candidate for anti-HIV drug discovery. nih.govpreprints.orgresearchgate.net

Despite its initial consideration for antiviral potential, specific in vitro assays have yielded conflicting or explicitly inactive results for this compound. Research documented in the "Encyclopedia of Traditional Chinese Medicines" reports that this compound was found to be inactive against HIV when tested in acutely infected H-9 lymphocyte cells. device.reportepdf.pub Furthermore, the same source indicates that the compound was also inactive when assessed for cytotoxicity against the human breast adenocarcinoma cell line (MCF7) and the human lung carcinoma cell line (A549). device.reportepdf.pub

This conflicting data underscores the importance of specific bioassay results in drug discovery, as a compound of potential interest may ultimately prove to be inactive in targeted, cell-based testing.

Table 1: In Vitro Activity of this compound in Specific Assays

| Assay Type | Cell Line | Target | Reported Activity | Reference(s) |

| Anti-HIV | H-9 lymphocyte cells | HIV | Inactive | device.reportepdf.pub |

| Cytotoxicity | MCF7 (Breast Cancer) | Cell Viability | Inactive | device.reportepdf.pub |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | Inactive | device.reportepdf.pub |

Evaluation of Anti-HIV Activity

Exploration of Other Mechanistic Biological Activities at Cellular or Subcellular Levels (e.g., enzyme inhibition, molecular targets)

Detailed investigations into the specific molecular or cellular mechanisms of action for this compound are not extensively documented in the available scientific literature. While many natural products are studied for their ability to inhibit specific enzymes, such as reverse transcriptase or protease in the context of HIV, no such specific enzyme inhibition data has been published for this compound itself. mdpi.com The primary focus of research on compounds from Aristolochia manshuriensis has often been on other co-isolated constituents. For instance, dehydrooxoperezinone, a compound isolated alongside this compound, was found to inhibit HIV replication. researchgate.net However, a distinct molecular target or specific enzymatic inhibition pathway for this compound has not been identified.

Structure-Activity Relationship (SAR) Studies

Comprehensive Structure-Activity Relationship (SAR) studies specifically focused on this compound and its analogues are not currently available in published research.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. drugdesign.org These studies often involve synthesizing a series of analogues by modifying specific functional groups of a lead compound and assessing how these changes affect its potency, selectivity, or other pharmacological properties. nih.govnih.gov A key computational methodology within SAR is Quantitative Structure-Activity Relationship (QSAR) analysis. wikipedia.org QSAR uses statistical models to correlate variations in the physicochemical properties of compounds with their biological activities, allowing for the prediction of activity for novel molecules. youtube.com While these methodologies are standard in drug development, there is no evidence in the scientific literature of their specific application to this compound to create a detailed SAR or QSAR model.

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.com The identification of a pharmacophore is a primary goal of SAR studies. Given the lack of specific biological activity and the absence of SAR or QSAR studies for this compound, no key structural moieties or pharmacophores responsible for any significant biological effects have been defined for this compound.

Advanced Analytical and Detection Methodologies for Aristomanoside

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques (e.g., LC-QTOF-MS/MS)

Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is a powerful analytical approach for natural product research and metabolomics. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high-resolution and accurate-mass measurement abilities of QTOF mass spectrometry. nih.gov LC-QTOF-MS is particularly valuable for the dereplication process, which involves the rapid identification of known compounds from complex mixtures, thereby streamlining the discovery of novel substances. nih.gov

In practice, the liquid chromatography component first separates the individual compounds from the extract. wikipedia.org These separated compounds then enter the mass spectrometer. The QTOF-MS instrument utilizes a quadrupole, which acts as a mass filter, and a time-of-flight (TOF) analyzer, which separates ions based on their mass-to-charge ratio (m/z) with high accuracy. diva-portal.org This enables the determination of a compound's elemental formula. For further structural confirmation, tandem mass spectrometry (MS/MS) is employed. diva-portal.org In this mode, a specific ion of interest (a precursor ion) is selected by the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the TOF detector. diva-portal.org The resulting fragmentation pattern provides a structural fingerprint of the molecule.

A recent study successfully used LC-QTOF-MS/MS to analyze the constituents of Caroxylon volkensii. nih.gov This analysis led to the tentative characterization of Aristomanoside, which had a measured [M − H]⁻ ion at m/z 664.2515. nih.gov This finding was significant as it represented the first detection of this compound, a di-glucoside derivative of N-trans-feruloyl-3-O-methyldopamine, in the Amaranthaceae family; it was previously reported in Aristolochia manshuriensis. nih.gov

Table 1: Key Components and Functions in LC-QTOF-MS/MS Analysis

| Component | Function | Relevance to this compound Analysis |

| Liquid Chromatography (LC) | Separates individual compounds in a complex mixture based on their physicochemical properties. wikipedia.orgshimadzu.com | Isolates this compound from other plant metabolites before it enters the mass spectrometer, reducing matrix effects and enabling clearer detection. |

| Quadrupole (Q) | Acts as a mass filter, selecting ions of a specific mass-to-charge ratio to pass through for further analysis. diva-portal.org | In MS mode, it allows a wide range of ions to pass. In MS/MS mode, it specifically selects the this compound precursor ion for fragmentation. |

| Collision Cell | Fragments the selected precursor ions by colliding them with an inert gas (e.g., nitrogen). diva-portal.org | Generates a unique fragmentation pattern for this compound, which is crucial for its structural confirmation. |

| Time-of-Flight (TOF) Analyzer | Measures the mass-to-charge ratio of ions with high resolution and accuracy by timing their flight over a fixed distance. diva-portal.org | Provides a highly accurate mass measurement for the this compound ion, allowing for the determination of its elemental composition. |

High-Performance Liquid Chromatography (HPLC) for Identification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com The principle of HPLC involves pumping a liquid sample (dissolved in a solvent called the mobile phase) under high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.orgshimadzu.com Each component in the sample interacts differently with the stationary phase, causing them to travel through the column at different speeds, which leads to their separation. shimadzu.com A detector at the end of the column measures the components as they elute, producing a chromatogram where each peak corresponds to a different compound. wikipedia.org

In the context of this compound, HPLC is indispensable for several reasons:

Separation: As the chromatographic part of LC-MS systems, HPLC is the essential first step that separates this compound from the hundreds of other metabolites present in a crude plant extract. wikipedia.org

Identification: By comparing the retention time (the time it takes for a compound to pass through the column) of a peak in a sample to that of a known analytical standard, HPLC can be used for the tentative identification of this compound. openaccessjournals.com

Purity Assessment: Once this compound has been isolated, HPLC is a primary method for assessing its purity. A pure sample should ideally yield a single, sharp peak on the chromatogram. The presence of other peaks indicates impurities.

The versatility of HPLC is enhanced by the variety of available detectors, such as UV-visible, fluorescence, and mass spectrometry detectors, making it a highly adaptable tool in natural product chemistry. openaccessjournals.com

Table 2: Principles and Applications of HPLC in Compound Analysis

| Principle/Application | Description |

| Separation Mechanism | Based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. shimadzu.com |

| Qualitative Analysis | Identification of compounds by comparing their retention times with those of reference standards. openaccessjournals.com |

| Quantitative Analysis | The area under a chromatographic peak is proportional to the amount of that specific component in the sample, allowing for quantification. wikipedia.org |

| Purity Assessment | Used to determine the purity of an isolated compound by detecting the presence and relative abundance of any contaminants. |

Application in Metabolomics for Natural Product Profiling

Metabolomics is the comprehensive study of the complete set of small molecules (metabolites) within a biological system. waters.com In the field of natural product discovery, metabolomics has become an indispensable tool for analyzing the complex chemical composition of crude extracts. researchgate.net Instead of isolating single compounds, metabolomics approaches aim to obtain a holistic profile of the metabolites present in a sample. researchgate.net

LC-MS-based techniques are the most widely used methods for untargeted metabolomics due to their high sensitivity and ability to analyze complex mixtures. nih.gov The application of metabolomics in the study of natural products involves:

Metabolite Profiling: Generating a chemical snapshot of the plant or organism to understand its metabolic state. This involves detecting hundreds or thousands of metabolites in a single run. researchgate.net

Dereplication: Rapidly identifying known compounds like this compound in an extract by comparing their mass spectral data to extensive databases. nih.gov This avoids the time-consuming process of re-isolating well-characterized substances.

Bioactivity Mapping: Combining metabolomic profiles with bioactivity screening data to quickly pinpoint the specific compounds in an extract that are responsible for a desired biological effect. nih.gov

The identification of this compound within a metabolomic study of Caroxylon volkensii is a prime example of this application. nih.gov Its detection was part of a broader effort to profile the plant's secondary metabolites, which revealed a rich chemodiversity, including catecholamines, phenolic acids, and flavonoids. nih.gov This comprehensive profiling is the first step toward understanding the plant's potential medicinal applications. nih.gov

Chemodiversity and Chemotaxonomic Significance

Chemodiversity refers to the structural variety of secondary metabolites produced by living organisms. Chemotaxonomy, in turn, uses the distribution of these chemical compounds as a tool to classify and understand the evolutionary relationships between organisms.

The detection of this compound holds chemotaxonomic significance. This compound was originally isolated from Aristolochia manshuriensis, a member of the Aristolochiaceae family. nih.govnih.govpreprints.org However, a 2024 study reported its presence in Caroxylon volkensii, a plant belonging to a completely different family, Amaranthaceae. nih.gov This finding is notable for several reasons:

Expanded Chemodiversity: It broadens the known distribution of this compound, showing that its biosynthetic pathway is not exclusive to the Aristolochia genus.

Chemotaxonomic Marker: The presence of a specific, often structurally complex, compound in different and seemingly unrelated plant families can provide clues about distant phylogenetic relationships or convergent evolution of metabolic pathways. nih.gov The discovery of this compound in Amaranthaceae can help in understanding the phylogenetic relationship of C. volkensii to other species. nih.gov

Table 3: Chemotaxonomic Profile of this compound

| Compound | Previously Known Source (Family) | Newly Identified Source (Family) | Chemotaxonomic Implication |

| This compound | Aristolochia manshuriensis (Aristolochiaceae) nih.govnih.gov | Caroxylon volkensii (Amaranthaceae) nih.gov | Suggests a broader taxonomic distribution than previously understood; can be used as a marker to explore phylogenetic links between disparate plant families. nih.gov |

Q & A

Basic Research Questions

Q. How to design an initial experimental protocol for isolating Aristomanoside from natural sources?

- Begin with solvent extraction (e.g., ethanol/water mixtures) to solubilize glycosides, followed by liquid-liquid partitioning to remove non-polar impurities. Use column chromatography (e.g., silica gel or Sephadex LH-20) for intermediate purification, and finalize with preparative HPLC. Validate purity via TLC and analytical HPLC (>95% purity). Characterize using NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for structural confirmation .

- Table 1: Key Parameters for Isolation

| Step | Technique | Solvent System | Critical Parameters |

|---|---|---|---|

| Extraction | Maceration | Ethanol:H₂O (7:3) | Temperature (40–60°C), duration (72h) |

| Purification | Silica Column | CHCl₃:MeOH gradient | Flow rate (2 mL/min), fraction size (10 mL) |

| Final Isolation | Prep-HPLC | C18 column, H₂O:MeCN (0.1% TFA) | Retention time (12–14 min), UV detection (254 nm) |

Q. What methodologies are essential for validating this compound’s bioactivity in preliminary assays?

- Use in vitro models (e.g., enzyme inhibition assays or cell-based systems) with dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). For cytotoxicity, employ MTT/WST-1 assays across multiple cell lines. Statistical analysis should include ANOVA with post-hoc tests (p<0.05) and error bars (SEM) .

Q. How to formulate a hypothesis-driven research question for this compound’s mechanism of action?

- Align the question with observed bioactivity (e.g., “Does this compound modulate [specific pathway] via [target protein]?”). Ground hypotheses in prior literature (e.g., structural analogs’ mechanisms) and use deductive reasoning. Ensure feasibility by verifying assay availability (e.g., recombinant proteins for binding studies) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Conduct pharmacokinetic studies (e.g., bioavailability, tissue distribution) to assess compound stability and metabolite interference. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement. Cross-reference with structural analogs to identify pharmacophore-specific effects .

- Table 2: Strategies for Addressing Data Contradictions

| Issue | Approach | Example |

|---|---|---|

| Poor bioavailability | Prodrug synthesis | Esterification of hydroxyl groups |

| Off-target effects | Chemoproteomics | Pull-down assays with biotinylated probes |

| Species-specific responses | Cross-species target alignment | Sequence homology analysis |

Q. What advanced statistical frameworks are suitable for multi-omics data integration in this compound studies?

- Apply multivariate analysis (PCA, PLS-DA) to transcriptomic/proteomic datasets to identify correlated pathways. Use machine learning (random forests, SVM) for predictive modeling of structure-activity relationships. Validate with permutation tests and external datasets to avoid overfitting .

Q. How to evaluate this compound’s potential off-target effects using computational and experimental triangulation?

- Perform molecular docking against off-target databases (e.g., ChEMBL, BindingDB) to predict interactions. Validate via high-throughput screening (HTS) panels (e.g., Eurofins Pharma’s SafetyScreen44). Combine with transcriptomic profiling (RNA-seq) to detect unexpected pathway modulation .

Q. What methodologies address batch-to-batch variability in this compound isolation impacting reproducibility?

- Standardize raw materials via metabolomic fingerprinting (LC-MS/MS) to ensure consistent plant sources. Implement quality control (QC) checkpoints (e.g., NMR purity checks at each purification step). Use DOE (Design of Experiments) to optimize critical parameters (e.g., pH, temperature) .

Methodological Guidelines

- Data Presentation: Follow journal-specific formatting for tables/figures (e.g., Roman numerals for tables, Arabic for figures). Include raw data in supplementary files with hyperlinks in the main text .

- Conflict Resolution: For contradictory findings, employ iterative hypothesis refinement (e.g., Bayesian analysis) and transparently report limitations in the discussion section .

- Ethical Compliance: Obtain ethical approval for studies involving human/animal models and cite permissions for adapted methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.